molecular formula C18H9Cl2NO2 B11545554 5,6-dichloro-2-(naphthalen-2-yl)-1H-isoindole-1,3(2H)-dione

5,6-dichloro-2-(naphthalen-2-yl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11545554
M. Wt: 342.2 g/mol
InChI Key: FETUPKLZNATIRD-UHFFFAOYSA-N
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Description

5,6-DICHLORO-2-(NAPHTHALEN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a heterocyclic compound that features a unique structure combining a naphthalene moiety with a dihydroisoindole-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-DICHLORO-2-(NAPHTHALEN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves the reaction of naphthalene derivatives with chlorinated isoindole-dione precursors. One common method includes the use of 2-naphthylamine and 5,6-dichlorophthalic anhydride under reflux conditions in an appropriate solvent such as toluene or xylene. The reaction mixture is then purified through recrystallization or chromatography to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purification can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5,6-DICHLORO-2-(NAPHTHALEN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding quinones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and alcohols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction can produce dihydro derivatives. Substitution reactions result in various functionalized derivatives .

Mechanism of Action

The mechanism by which 5,6-DICHLORO-2-(NAPHTHALEN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE exerts its effects involves interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in cell proliferation pathways, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    5,6-Dichloro-2-(phenyl)-2,3-dihydro-1H-isoindole-1,3-dione: Similar structure but with a phenyl group instead of a naphthalene moiety.

    5,6-Dichloro-2-(4-chlorophenyl)-2,3-dihydro-1H-isoindole-1,3-dione: Contains an additional chlorine atom on the phenyl ring.

Uniqueness

5,6-DICHLORO-2-(NAPHTHALEN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to the presence of the naphthalene moiety, which imparts distinct electronic and steric properties. This uniqueness can enhance its interactions with biological targets and improve its performance in materials science applications .

Properties

Molecular Formula

C18H9Cl2NO2

Molecular Weight

342.2 g/mol

IUPAC Name

5,6-dichloro-2-naphthalen-2-ylisoindole-1,3-dione

InChI

InChI=1S/C18H9Cl2NO2/c19-15-8-13-14(9-16(15)20)18(23)21(17(13)22)12-6-5-10-3-1-2-4-11(10)7-12/h1-9H

InChI Key

FETUPKLZNATIRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N3C(=O)C4=CC(=C(C=C4C3=O)Cl)Cl

Origin of Product

United States

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